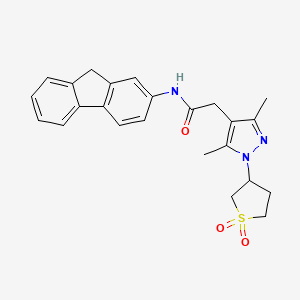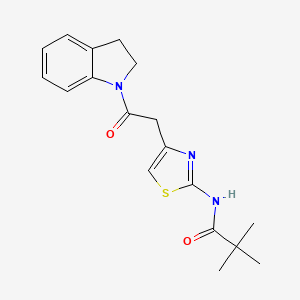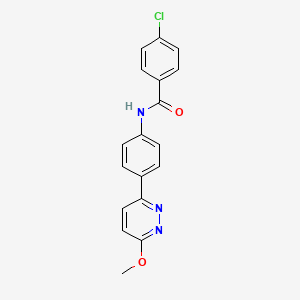![molecular formula C10H10F3N3 B2990259 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile CAS No. 938018-22-5](/img/structure/B2990259.png)
3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile involves the inhibition of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α. This leads to a reduction in the production of inflammatory mediators and ultimately results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and inflammatory mediators in animal models of inflammation and pain. Additionally, it has been shown to exhibit low toxicity and high selectivity towards the target receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile in lab experiments is its high selectivity towards the target receptors. This allows for more accurate and reliable results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile. One potential direction is the development of new drugs based on this compound for the treatment of chronic pain and inflammation. Another direction is the investigation of its potential applications in other fields, such as cancer research and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory and analgesic properties, high selectivity, and low toxicity make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde and 3-amino-5,6-dihydrocyclopenta[c]pyrazole in the presence of potassium carbonate and acetonitrile. The resulting compound is then treated with 2-bromo-2-methylpropanenitrile to yield the final product.
Scientific Research Applications
3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAIOGTVLTGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CCC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)

![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)



![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2990199.png)